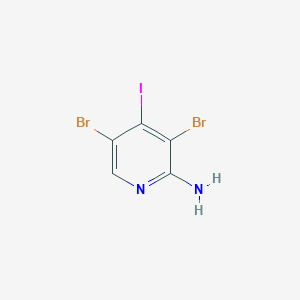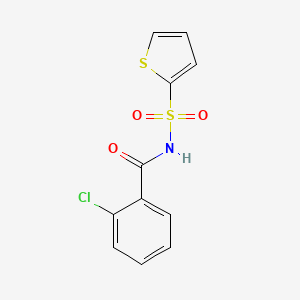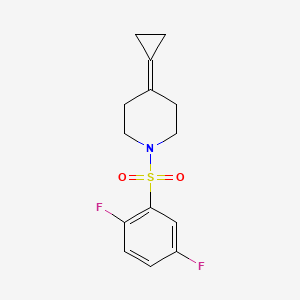
2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of a compound is influenced by the functional groups it contains. For example, the sulfonamide group (-SO2NH2) is often involved in hydrogen bonding interactions, while the difluorobenzene ring can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of ring-fluorinated isoquinolines and quinolines demonstrates the application of difluoro compounds in creating fluorinated derivatives, which are crucial in medicinal chemistry for enhancing the biological activity and metabolic stability of pharmaceuticals. For instance, the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines leads to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields (Ichikawa et al., 2006). This demonstrates the utility of difluoro compounds in synthesizing complex fluorinated structures, offering potential applications in designing new drugs and materials.
Antitumor Activity
Difluoro compounds also play a significant role in the development of antitumor agents. Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown potent in vitro antitumor activity, with some compounds outperforming the reference drug Doxorubicin in efficacy (Alqasoumi et al., 2010). These findings suggest that difluoro compounds can be crucial in the synthesis of new anticancer drugs, offering a promising avenue for therapeutic development.
Carbonic Anhydrase Inhibition
The exploration of difluoro compounds extends into the study of carbonic anhydrase inhibitors, where they contribute to the understanding of molecular interactions between human carbonic anhydrases and novel classes of benzenesulfonamides. This research is pivotal for the development of drugs targeting various diseases, including glaucoma, epilepsy, and cancer. For instance, a study designed novel series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides, aiming to improve selectivity towards druggable isoforms of carbonic anhydrase, an approach that could lead to more targeted and effective treatments (Bruno et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound can depend on many factors, including its biological activity, its potential therapeutic applications, and the need for improved synthetic methods . For example, if the compound shows promising biological activity, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2S/c1-2-11-24-12-3-4-16-13-15(5-7-19(16)24)9-10-23-27(25,26)20-8-6-17(21)14-18(20)22/h5-8,13-14,23H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOSCMDCOXFCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)
![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)

